molecular formula C10H9N3O2 B2737553 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1361004-21-8

3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Cat. No.: B2737553
CAS No.: 1361004-21-8
M. Wt: 203.201
InChI Key: UVKYSMHAIYTTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid” is a compound with the CAS Number: 1361004-21-8 . It has a molecular weight of 203.2 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .


Chemical Reactions Analysis

The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 203.2 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Structural Analysis and Interaction Studies

  • Secondary Interactions and Structure-Activity Relationship : A study synthesized derivatives of benzoic acids, including compounds with triazole functionalities, analyzing their crystal structures and predicting bioactivity based on structural motifs. This analysis highlighted the importance of non-covalent interactions in determining the biological activities of these compounds, suggesting potential applications in designing receptor antagonists (J. Dinesh, 2013).

Coordination Polymers and Metal Complexes

  • Metal Complex Synthesis and Gas Sensing : A study reported the synthesis of metal complexes using a triazole-containing ligand, showcasing structures that exhibit fluorescence emission and gas-sensing properties. These findings indicate the potential use of such complexes in developing sensors and materials with specific photophysical properties (M. Rad et al., 2016).
  • Synthesis, Structure, and Properties of Complexes : Research on complexes based on triazole-benzoic acid ligands revealed their ability to form unique topologies and selectively identify ions in aqueous solutions. Such complexes could be used in environmental monitoring and purification technologies (Y. Yunxia et al., 2020).

Catalytic and Synthetic Applications

  • Catalytic Oxidation and Hydrogenation : The catalytic properties of ruthenium complexes with triazole-based ligands were explored, demonstrating their efficiency in oxidation and hydrogenation reactions. This research opens pathways for the development of new catalysts in organic synthesis (Fariha Saleem et al., 2013).

Supramolecular Chemistry

  • Supramolecular Transition Metal Complexes : A study synthesized supramolecular complexes with triazole-benzoic acid derivatives, revealing their thermal properties and crystal structures. These complexes contribute to the understanding of molecular interactions and the design of materials with specific functionalities (Da-Wei Wang et al., 2018).

Antimicrobial Properties

  • Fungicidal Activity of Triorganotin Compounds : Research on triorganotin benzoates with triazole moieties showed significant antifungal activities against various strains. Such compounds could be explored further for potential applications in agriculture and medicine to combat fungal infections (Fang-Lin Li et al., 2010).

Mechanism of Action

Via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(triazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYSMHAIYTTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.